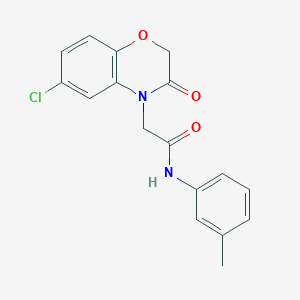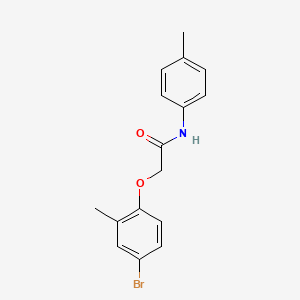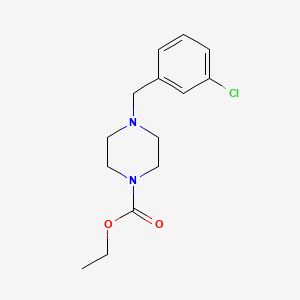![molecular formula C16H22N2O3S B5820023 N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, commonly known as APC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
APC exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of enzymes involved in viral replication and tumor growth. APC also regulates the production of cytokines, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
APC has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. APC also inhibits the activity of nuclear factor-kappa B, a transcription factor that plays a crucial role in inflammation.
実験室実験の利点と制限
APC has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. APC is also stable under a range of conditions, making it suitable for long-term storage. However, there are some limitations to using APC in lab experiments. It has a low solubility in water, which can make it difficult to work with. APC is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the use of APC in scientific research. One potential application is in the development of antiviral therapies. APC has been shown to inhibit the replication of several viruses, making it a promising candidate for further study. Another potential application is in the development of anti-inflammatory therapies. APC has been found to reduce inflammation in animal models, indicating its potential as a treatment for inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of APC and its potential therapeutic applications.
合成法
APC is synthesized by reacting piperidine-4-carboxylic acid with 4-chlorobenzaldehyde to form 4-(1-piperidinyl)benzaldehyde. This compound is then reacted with allylamine and methanesulfonyl chloride to form APC.
科学的研究の応用
APC has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, and antiviral properties. APC has been shown to inhibit the replication of HIV, hepatitis B, and hepatitis C viruses. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
特性
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-11-18(22(2,20)21)15-9-7-14(8-10-15)16(19)17-12-5-4-6-13-17/h3,7-10H,1,4-6,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUVBCQFKLMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)



![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)
![N-[(2-methyl-2-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5819983.png)

![2-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B5819998.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)